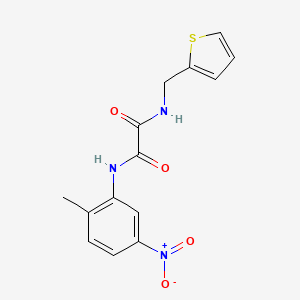

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methyl-5-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPVRCJUEALXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2-methyl-5-nitroaniline to form the corresponding oxalyl chloride intermediate.

Amidation reaction: The oxalyl chloride intermediate is then reacted with thiophen-2-ylmethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Major Products

Reduction: Formation of N1-(2-methyl-5-aminophenyl)-N2-(thiophen-2-ylmethyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s nitro (NO₂) and thiophene groups differentiate it from other oxalamides. Key comparisons include:

Key Observations :

Insights :

Physicochemical and Analytical Properties

Notes:

Metabolic and Toxicological Profiles

- S336 () : Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxalamide backbone stability .

- This contrasts with methoxy or chloro substituents, which undergo oxidative metabolism .

- Regulatory Status: S336 has a NOEL of 100 mg/kg/day in rats, whereas nitro groups may require stricter safety evaluations .

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The synthesis process includes:

- Formation of the Oxalyl Chloride Intermediate : Reacting oxalyl chloride with 2-methyl-5-nitroaniline to form an intermediate.

- Amidation Reaction : This intermediate is then reacted with thiophen-2-ylmethylamine to yield the final product under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is not fully elucidated, but it is believed to involve:

- Bioreduction of Nitro Group : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Interaction with Enzymes : The thiophene ring may modulate the compound's activity by interacting with specific enzymes or receptors, impacting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Recent studies have evaluated the biological activity of this compound, focusing on its potential as an antiproliferative agent:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

A significant study examined the antiproliferative effects of related compounds, demonstrating that modifications in structure can lead to enhanced biological activity. For instance, compounds similar to this compound showed IC50 values ranging from 52 nM to 74 nM against various breast cancer cell lines, indicating a promising therapeutic potential .

Comparative Analysis

The compound can be compared with other similar oxalamides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.